Cas no 1427723-99-6 (3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)

3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo- structure
1427723-99-6 structure
商品名:3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-
CAS番号:1427723-99-6
MF:C16H23N3O2
メガワット:289.372723817825
CID:6411457
PubChem ID:71874889

3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo- 化学的及び物理的性質

名前と識別子

    • 3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-
    • Z1240225098
    • N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
    • EN300-26683637
    • 1427723-99-6
    • AKOS033186897
    • インチ: 1S/C16H23N3O2/c17-11-16(7-8-16)18-15(21)12-9-14(20)19(10-12)13-5-3-1-2-4-6-13/h12-13H,1-10H2,(H,18,21)
    • InChIKey: AMGZAQJYFHNWCQ-UHFFFAOYSA-N
    • ほほえんだ: N1(C2CCCCCC2)C(=O)CC(C(NC2(C#N)CC2)=O)C1

計算された属性

  • せいみつぶんしりょう: 289.17902698g/mol
  • どういたいしつりょう: 289.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 481
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 73.2Ų

3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26683637-0.05g
N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
1427723-99-6 95.0%
0.05g
$212.0 2025-03-20

3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo- 関連文献

3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-に関する追加情報

Introduction to 3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo (CAS No. 1427723-99-6)

3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo, identified by its Chemical Abstracts Service (CAS) number 1427723-99-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidine core, a cyanocyclopropyl substituent, and a cycloheptyl group, all of which contribute to its unique chemical properties and potential biological activities.

The structural composition of 3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo makes it a promising candidate for further exploration in drug discovery. The presence of the 5-oxo functional group within the pyrrolidine ring introduces a site for potential modifications that could enhance binding affinity to biological targets. Additionally, the 1-cyanocyclopropyl moiety adds another layer of complexity, which may influence both the pharmacokinetic and pharmacodynamic profiles of the compound.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. Pyrrolidine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. These compounds often exhibit inhibitory effects on various enzymes and receptors, making them valuable in the development of drugs targeting inflammatory diseases, neurological disorders, and cancer. The specific arrangement of functional groups in 3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo suggests that it may possess similar properties, although further research is needed to fully elucidate its potential.

One of the most compelling aspects of this compound is its structural diversity. The combination of a cycloheptyl group and a cyanocyclopropyl substituent creates a molecule with unique steric and electronic characteristics. Such structural features are often critical in determining how a compound interacts with biological targets. For instance, the rigid cycloheptyl ring can provide stability to the molecule while allowing for conformational flexibility that may enhance binding affinity. Meanwhile, the electron-withdrawing nature of the 1-cyanocyclopropyl group can modulate the electronic environment around the active site of potential targets.

The 5-oxo group within the pyrrolidine ring is another key feature that warrants further investigation. This functional group can participate in hydrogen bonding interactions, which are crucial for maintaining stable binding between a drug molecule and its target protein or enzyme. Additionally, the oxo group can influence the overall shape and polarity of the molecule, thereby affecting its solubility and bioavailability. These factors are essential considerations in drug design, as they can significantly impact how effectively a compound reaches its target and remains active within the body.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before conducting costly wet-lab experiments. By leveraging molecular modeling techniques such as molecular dynamics simulations and quantum mechanical calculations, scientists can gain insights into how 3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo might interact with various biological targets. These computational studies have already shown promise in identifying potential drug candidates with high affinity for specific enzymes and receptors.

In addition to computational methods, experimental approaches remain indispensable in validating the hypotheses generated from computational studies. In vitro assays are commonly used to assess the potency and selectivity of compounds like 3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheertyl-5-oxo against relevant biological targets. These assays can provide crucial data on how well the compound inhibits or activates specific enzymes or receptors under controlled conditions. Furthermore, cell-based assays can offer insights into how the compound behaves within living cells, including its ability to penetrate cell membranes and interact with intracellular components.

The synthesis of complex organic molecules like 3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo presents significant challenges due to their intricate structural features. However, recent developments in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as transition-metal catalysis and flow chemistry have revolutionized the way complex molecules are synthesized, enabling researchers to produce target compounds in higher yields and purities than ever before.

The potential applications of 3-Pyrrolidinecarboxamide,N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo extend beyond traditional pharmaceuticals。 Its unique structural features make it an attractive candidate for use in agrochemicals, where it could be developed into novel herbicides or pesticides with improved efficacy and environmental safety profiles。 Additionally, this compound might find applications in material science, where its ability to form stable interactions with other molecules could be exploited in designing new materials with specialized properties。

As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact selectively with specific targets。 The field of medicinal chemistry is particularly poised for innovation, as new computational tools and synthetic methods become available。 It is within this context that compounds like 3-Pyrrolidinecarboxamide,N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo hold immense promise for advancing our ability to treat diseases and improve human health。

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